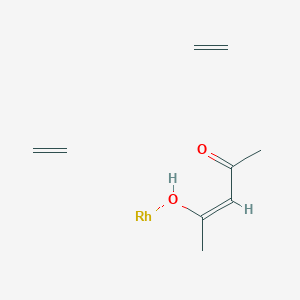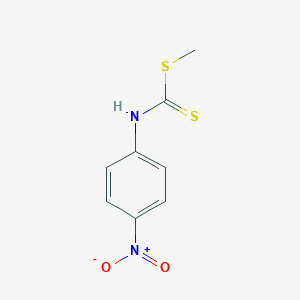
Dibromobis(trifenilfosfina)níquel(II)
Descripción general
Descripción
Dibromobis(triphenylphosphine)nickel(II), also known as DBPNi, is an organometallic compound of nickel, which is used in a variety of scientific applications. It is a coordination complex of nickel and triphenylphosphine, with two bromine atoms bound to the nickel atom. DBPNi is used in a wide range of scientific research applications, including organic synthesis, catalysis, and biochemistry. It is also used in laboratory experiments for its unique properties, such as its high solubility in organic solvents and its ability to form stable complexes with organic molecules.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado
Las reacciones de acoplamiento cruzado son fundamentales en la síntesis de compuestos orgánicos complejos. Dibromobis(trifenilfosfina)níquel(II) sirve como catalizador en estas reacciones, facilitando la formación de enlaces carbono-carbono .
Reducción de enlaces C-X
El compuesto se utiliza en la reducción de enlaces C-X, donde X representa un halógeno. Este proceso es crucial en la síntesis de varios compuestos orgánicos .
Homocoupling de haluros de Csp2
Dibromobis(trifenilfosfina)níquel(II) se utiliza en la homocoupling de haluros de Csp2. Esta reacción es importante en la formación de biarilos, que son estructuras comunes en los productos farmacéuticos y los materiales orgánicos .
Desplazamiento de haluros de arilo
El compuesto se utiliza en el desplazamiento de haluros de arilo, un paso clave en muchas reacciones de síntesis orgánica
Mecanismo De Acción
Target of Action
Dibromobis(triphenylphosphine)nickel(II) is primarily used as a catalyst in organic synthesis . It targets carbon-hydrogen bonds in organic compounds, activating them for subsequent reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . In this process, the nickel center of the compound inserts itself into the carbon-hydrogen bonds of the target molecule. This results in the activation of these bonds and prepares the molecule for further chemical transformations .
Biochemical Pathways
Dibromobis(triphenylphosphine)nickel(II) is involved in several key biochemical pathways, including cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes . These pathways are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Dibromobis(triphenylphosphine)nickel(II)'s action is the formation of new organic compounds through the activation and transformation of carbon-hydrogen bonds . This can lead to the synthesis of a wide range of products, depending on the specific reactants and conditions used .
Action Environment
The action of Dibromobis(triphenylphosphine)nickel(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Safety and Hazards
Propiedades
IUPAC Name |
dibromonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453273 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14126-37-5 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobis(triphenylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry of Dibromobis(triphenylphosphine)nickel(II) and how does it influence its reactivity?
A: Dibromobis(triphenylphosphine)nickel(II) exhibits a distorted tetrahedral coordination geometry around the nickel(II) center. [] This distortion, characterized by an enlarged Br–Ni–Br angle of 126°, arises from the steric repulsion between the bulky bromine atoms. This tetrahedral geometry plays a crucial role in the compound's reactivity, as it provides a relatively open coordination sphere for incoming reactants, making it a suitable catalyst for certain reactions. For example, its use in the coupling of alkenyl boranes with allylic epoxides highlights this catalytic property. []
Q2: How does the formation of the coordinate bond between nickel and phosphorus in Dibromobis(triphenylphosphine)nickel(II) affect the triphenylphosphine molecule?
A: Research indicates that the formation of the Ni-P coordinate bond does not significantly alter the structure of the triphenylphosphine ligand. [] Bond lengths within the triphenylphosphine molecule, such as P-C bonds, remain consistent, and the C-P-C bond angles are unaffected. This suggests that the hybridization of the phosphorus atom remains unchanged upon coordination to nickel.
Q3: Can Dibromobis(triphenylphosphine)nickel(II) be used as a precursor for other nickel compounds? If so, how?
A: Yes, Dibromobis(triphenylphosphine)nickel(II) can be used as a precursor for synthesizing other nickel compounds, particularly those containing nickel in the zero oxidation state. One example is the synthesis of Tris(triphenylphosphine)nickel(0). [] This synthesis involves the reduction of Dibromobis(triphenylphosphine)nickel(II) using a strong reducing agent like sodium amalgam or n-Butyllithium. This method highlights the versatility of Dibromobis(triphenylphosphine)nickel(II) as a starting material in organometallic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)



